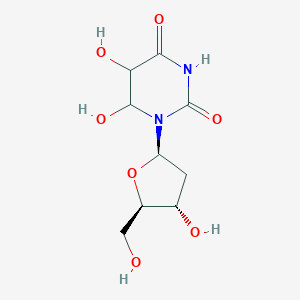

5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine (dihydrouridine, DHU) is a modified nucleoside that is found in the anticodon loop of transfer RNA (tRNA). It is involved in the decoding process of genetic information by ensuring the correct pairing of codons and anticodons during protein synthesis. DHU is synthesized through a complex biosynthetic pathway involving several enzymes and co-factors. In recent years, DHU has gained attention as a potential therapeutic target due to its role in regulating translation and its involvement in various diseases.

Mecanismo De Acción

The precise mechanism of action of DHU is not fully understood, but it is thought to act by modulating the structure and function of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine. DHU is known to stabilize the anticodon loop of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine by forming hydrogen bonds with adjacent nucleotides, which enhances its ability to recognize and bind to codons during translation. DHU may also interact with other proteins and RNA molecules to regulate translation and other cellular processes.

Biochemical and Physiological Effects:

DHU has been shown to have several biochemical and physiological effects on cells and organisms. It is known to enhance the stability and function of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine, which is critical for protein synthesis and cellular metabolism. DHU has also been shown to play a role in regulating gene expression, cell proliferation, and apoptosis. In addition, DHU has been implicated in the response to stress and environmental cues, such as nutrient availability and temperature.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DHU has several advantages for lab experiments, such as its ability to modulate translation and gene expression in a specific and controlled manner. DHU can be synthesized in vitro using recombinant enzymes and co-factors, which allows for precise control over its concentration and purity. However, DHU has several limitations, such as its complex biosynthetic pathway and its potential for off-target effects on other RNA molecules.

Direcciones Futuras

There are several future directions for research on DHU, such as:

1. Investigating the role of DHU in regulating translation and gene expression in different cellular contexts and disease states.

2. Developing new methods for synthesizing and modifying DHU to enhance its stability, specificity, and bioactivity.

3. Exploring the potential therapeutic applications of DHU in diseases such as cancer, viral infections, and neurodegenerative disorders.

4. Studying the interactions between DHU and other RNA molecules and proteins to better understand its mechanism of action.

5. Developing new tools and technologies for studying 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine and its modifications, including DHU, in vivo and in vitro.

In conclusion, DHU is a modified nucleoside that plays a critical role in regulating translation and gene expression in cells and organisms. Its synthesis and function are highly regulated and complex, and it has several potential applications in basic and clinical research. Further studies are needed to fully understand the role of DHU in cellular processes and diseases, and to develop new methods and tools for studying its function and therapeutic potential.

Métodos De Síntesis

DHU is synthesized in two steps from uridine, a common nucleoside found in RNA. The first step involves the reduction of the C5-C6 double bond in uridine to form dihydrouridine-5',6'-cyclic phosphate (DHU-CP) using the enzyme dihydrouridine synthase. In the second step, the cyclic phosphate is hydrolyzed by the enzyme cyclic phosphodiesterase to form DHU. The synthesis of DHU is highly regulated and requires several co-factors, such as NADPH and ATP.

Aplicaciones Científicas De Investigación

DHU has been extensively studied in the context of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine biology and translation regulation. It is known to play a critical role in maintaining the stability and function of 5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine by preventing its degradation and misfolding. DHU has also been implicated in the regulation of translation initiation and elongation, as well as in the response to stress and environmental cues. In addition, DHU has been shown to be involved in various diseases, such as cancer, viral infections, and neurodegenerative disorders.

Propiedades

Número CAS |

109525-66-8 |

|---|---|

Nombre del producto |

5,6-Dihydroxy-5,6-dihydro-2'-deoxyuridine |

Fórmula molecular |

C9H14N2O7 |

Peso molecular |

262.22 g/mol |

Nombre IUPAC |

5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H14N2O7/c12-2-4-3(13)1-5(18-4)11-8(16)6(14)7(15)10-9(11)17/h3-6,8,12-14,16H,1-2H2,(H,10,15,17)/t3-,4+,5+,6?,8?/m0/s1 |

Clave InChI |

ORRZKGUUIZYKRN-QUOQFLJZSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C(C(C(=O)NC2=O)O)O)CO)O |

SMILES |

C1C(C(OC1N2C(C(C(=O)NC2=O)O)O)CO)O |

SMILES canónico |

C1C(C(OC1N2C(C(C(=O)NC2=O)O)O)CO)O |

Sinónimos |

5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide](/img/structure/B217929.png)

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)